3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 3-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is often catalyzed by a Friedel–Crafts-type alkylation/cyclization process, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. One such method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by isolation of the intermediate heteroaryl aldehyde .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits the kinase activity by binding to the active site, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and aldehyde substituents, making it less reactive in certain chemical reactions.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its chemical properties and reactivity.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a chloro group, altering its biological activity.
Uniqueness
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro and aldehyde groups allows for a variety of chemical modifications and enhances its potential as a therapeutic agent .
Biological Activity
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole and a pyridine ring, characterized by a chloro substituent at the 3-position and an aldehyde group at the 4-position. These unique structural attributes confer distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.
Structure
- Chemical Formula : C7H5ClN2O
- Molecular Weight : 172.58 g/mol
- CAS Number : 2034402-69-0
Reactivity
The compound undergoes various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : It can be reduced to a primary alcohol.
- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.
This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. By binding to the active site of these kinases, the compound inhibits their activity, thereby preventing downstream signaling pathways associated with cancer progression, such as Ras/Erk and PI3K/Akt pathways .
Therapeutic Applications
Research has indicated potential therapeutic applications for this compound in various cancers:
- Colorectal Cancer
- Non-Small Cell Lung Cancer
Additionally, its structural analogs have been explored for other biological activities, including:
- Antimicrobial Activity : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Investigated for potential use against viral infections.
Table 1: Biological Activities of this compound
Structure-Activity Relationship (SAR)
The presence of the chloro and aldehyde groups significantly enhances the biological activity of this compound compared to its analogs. For instance:
- 1H-Pyrazolo[3,4-b]pyridine lacks these substituents and exhibits reduced reactivity in biological assays.
- 2H-Pyrazolo[3,4-b]pyridine shows different tautomeric forms affecting its pharmacological properties.
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPKHRVJKFDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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